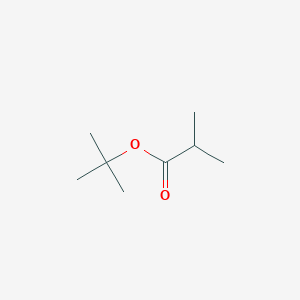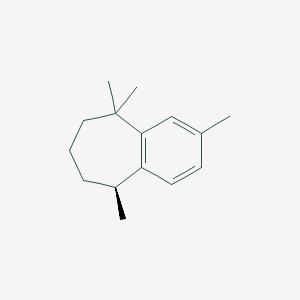
Tetrakis(3-methylphenyl) orthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(3-methylphenyl) orthosilicate (TMPS) is a chemical compound that is widely used in scientific research. It is a type of organosilicon compound that contains silicon, carbon, and oxygen atoms. TMPS is a colorless and odorless liquid that is soluble in organic solvents such as ethanol and acetone. TMPS is used in various fields of scientific research, including chemistry, biology, and materials science.
Mécanisme D'action
Tetrakis(3-methylphenyl) orthosilicate reacts with hydroxyl groups on the surface of materials to form covalent bonds. This cross-linking reaction results in the formation of a network of organic-inorganic hybrid materials. The network structure enhances the mechanical, thermal, and chemical properties of the materials. Tetrakis(3-methylphenyl) orthosilicate can also react with other functional groups, such as amino and carboxyl groups, to modify the surface properties of materials.
Biochemical and Physiological Effects:
Tetrakis(3-methylphenyl) orthosilicate is not intended for use in biochemical or physiological applications and has not been extensively studied for these purposes. Therefore, there is limited information available on the biochemical and physiological effects of Tetrakis(3-methylphenyl) orthosilicate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tetrakis(3-methylphenyl) orthosilicate in lab experiments include its high reactivity, low toxicity, and ease of use. Tetrakis(3-methylphenyl) orthosilicate is also compatible with a wide range of organic solvents, making it a versatile cross-linking agent. However, the limitations of using Tetrakis(3-methylphenyl) orthosilicate include its sensitivity to moisture and air, which can affect the yield and quality of the final product. Tetrakis(3-methylphenyl) orthosilicate also requires careful handling due to its corrosive nature.
Orientations Futures
For Tetrakis(3-methylphenyl) orthosilicate research include the development of new synthesis methods, the optimization of reaction conditions, and the exploration of new applications in materials science, chemistry, and biology. Tetrakis(3-methylphenyl) orthosilicate can be used to modify the surface properties of a wide range of materials, including metals, ceramics, and polymers. The development of new Tetrakis(3-methylphenyl) orthosilicate-based materials with enhanced properties could have significant implications for various industries, including aerospace, electronics, and biomedical engineering.
Méthodes De Synthèse
Tetrakis(3-methylphenyl) orthosilicate can be synthesized by reacting 3-methylphenol with silicon tetrachloride in the presence of a catalyst. The reaction produces Tetrakis(3-methylphenyl) orthosilicate and hydrogen chloride gas. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane. The yield of Tetrakis(3-methylphenyl) orthosilicate is dependent on the reaction conditions, such as the temperature, pressure, and concentration of reactants.
Applications De Recherche Scientifique
Tetrakis(3-methylphenyl) orthosilicate is used in a variety of scientific research applications. It is commonly used as a cross-linking agent in the synthesis of hybrid organic-inorganic materials. Tetrakis(3-methylphenyl) orthosilicate can be used to modify the surface properties of materials, such as glass, ceramics, and polymers. Tetrakis(3-methylphenyl) orthosilicate can also be used as a precursor for the synthesis of other organosilicon compounds.
Propriétés
Numéro CAS |
16714-54-8 |
|---|---|
Nom du produit |
Tetrakis(3-methylphenyl) orthosilicate |
Formule moléculaire |
C28H28O4Si |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
tetrakis(3-methylphenyl) silicate |
InChI |
InChI=1S/C28H28O4Si/c1-21-9-5-13-25(17-21)29-33(30-26-14-6-10-22(2)18-26,31-27-15-7-11-23(3)19-27)32-28-16-8-12-24(4)20-28/h5-20H,1-4H3 |
Clé InChI |
RBFQPMLNHAHWCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
SMILES canonique |
CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
Autres numéros CAS |
16714-54-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



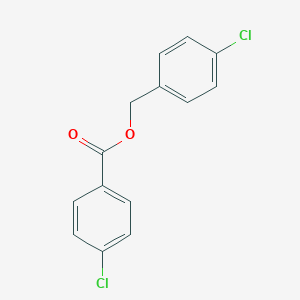
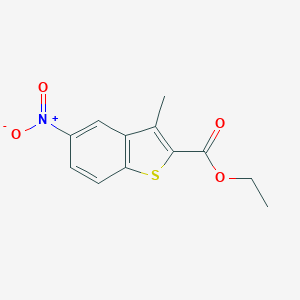

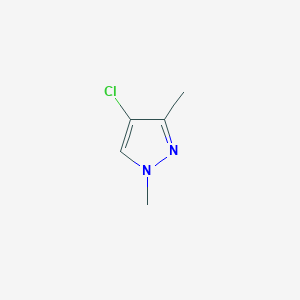

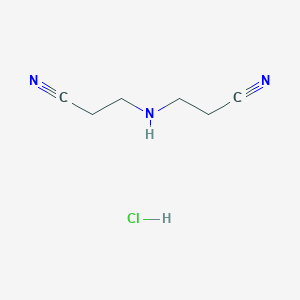
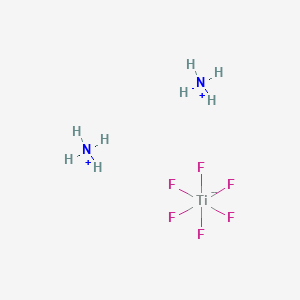
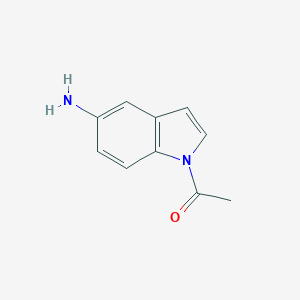

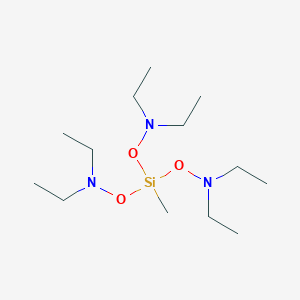
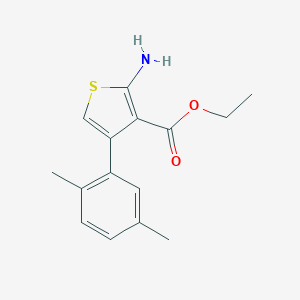
![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
